

# Spectroscopic Profile of 1-Nitropropene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B1615415

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **1-nitropropene**, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectroscopic characteristics, including Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-**1-nitropropene**. These values are compiled from typical ranges and data for analogous compounds.

### Table 1: FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	=C-H Stretch
~2950-2850	Medium	C-H Stretch (Alkyl)
~1640	Medium-Weak	C=C Stretch
~1550 and ~1350	Strong	Asymmetric & Symmetric NO <sub>2</sub> Stretch[1]
~1450	Medium	C-H Bend (Alkyl)
~970	Strong	=C-H Bend (trans)

**Table 2: FT-Raman Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	=C-H Stretch
~2950-2850	Strong	C-H Stretch (Alkyl)
~1640	Very Strong	C=C Stretch
~1550 and ~1350	Strong	Asymmetric & Symmetric NO <sub>2</sub> Stretch
~1450	Medium	C-H Bend (Alkyl)

**Table 3: UV-Vis Spectral Data**

$\lambda_{\text{max}}$ (nm)	Solvent	Transition
~230-250	Ethanol/Methanol	$\pi \rightarrow \pi^*$

The nitroalkene chromophore is responsible for the absorption in the UV region.[2]

**Table 4: <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.0-7.3	m	-	H-1 (CH=C)
~6.8-7.1	m	-	H-2 (C=CH)
~2.0-2.2	dq	~7, ~1.5	H-3 (CH <sub>3</sub> )

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The vinyl protons (H-1 and H-2) will exhibit complex splitting due to coupling with each other and with the methyl group protons.

**Table 5: <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~140-150	C-1 (CH=C)
~130-140	C-2 (C=CH)
~15-20	C-3 (CH <sub>3</sub> )

Note: The carbon attached to the nitro group (C-1) is expected to be the most downfield of the alkene carbons.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### FT-IR Spectroscopy

- **Sample Preparation:** For liquid samples like **1-nitropropene**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Background Collection:** A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- **Sample Analysis:** The prepared sample is placed in the spectrometer's sample holder.

- **Data Acquisition:** The FT-IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . Multiple scans are averaged to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

## FT-Raman Spectroscopy

- **Sample Preparation:** A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.
- **Instrumentation:** A high-intensity laser source (e.g., Nd:YAG laser at 1064 nm) is used for excitation to minimize fluorescence.
- **Data Acquisition:** The laser is focused on the sample, and the scattered light is collected at a  $180^\circ$  angle (back-scattering). The collected light is passed through an interferometer and then to a detector. The spectrum is typically recorded over a Raman shift range of 4000-100  $\text{cm}^{-1}$ .

## UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **1-nitropropene** is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1 AU).
- **Blank Measurement:** A cuvette containing the pure solvent is placed in the spectrophotometer to record a baseline.
- **Sample Measurement:** The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

## NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **1-nitropropene** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

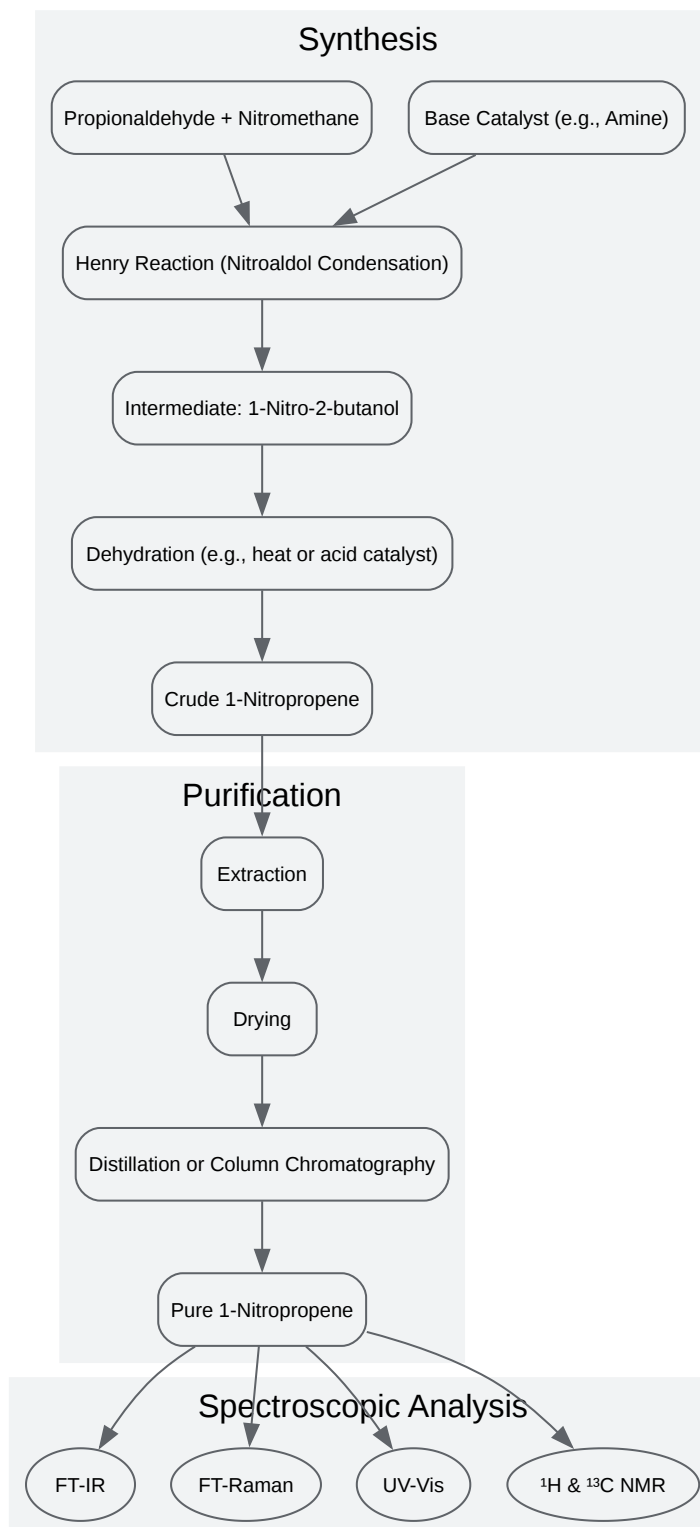
- Data Acquisition: Standard pulse sequences are used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

## Mandatory Visualizations

### Synthesis and Analysis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic analysis of **1-nitropropene**. The synthesis is based on a Henry reaction (nitroaldol condensation) between propionaldehyde and nitromethane, followed by dehydration.

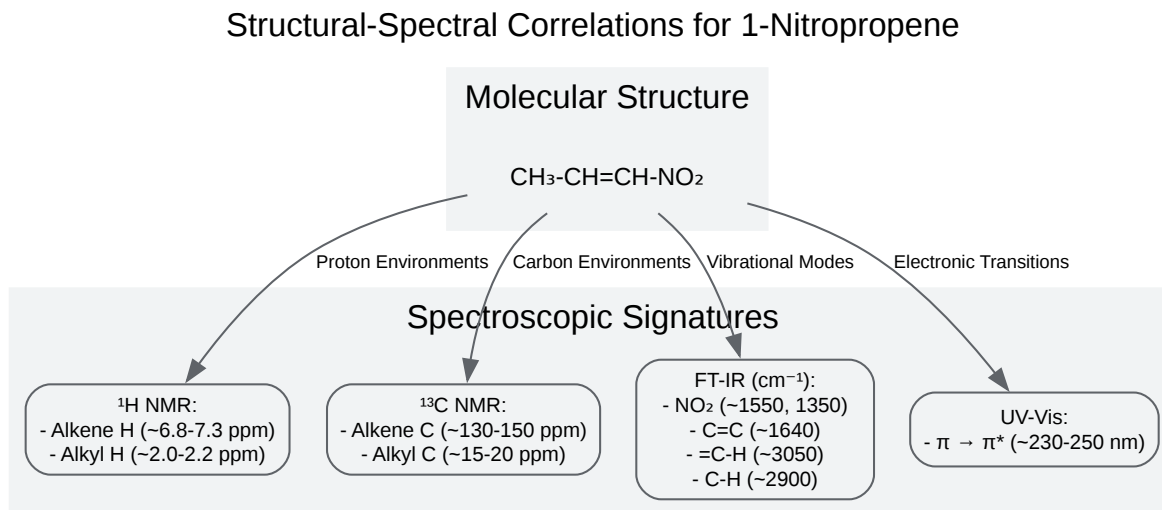
## Experimental Workflow for 1-Nitropropene

[Click to download full resolution via product page](#)

*Synthesis and analysis workflow for **1-nitropropene**.*

## Structural-Spectral Relationship

This diagram illustrates the correlation between the structural components of **1-nitropropene** and their corresponding signals in different spectroscopic techniques.



[Click to download full resolution via product page](#)

*Correlation of **1-nitropropene**'s structure with its spectral data.*

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. eng.uc.edu [eng.uc.edu]
- 2. pharmacyconcepts.in [pharmacyconcepts.in]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Nitropropene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615415#1-nitropropene-spectral-data-ft-ir-ft-raman-uv-nmr>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)